

In Vitro Assays for Assessing Dibutoline's Bioactivity: Application Notes and

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Compound of Interest

Compound Name: *Dibutoline*
CAS No.: 21962-82-3
Cat. No.: B1212221

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of **Dibutoline**. **Dibutoline** is investigated for its anticholinergic properties, and this guide offers a suite of detailed protocols to characterize its interaction with muscarinic receptors (mAChRs). The methodologies herein are designed to ensure scientific integrity and provide a robust framework for determining the potential cytotoxicity of **Dibutoline**.

Introduction to Dibutoline and Muscarinic Acetylcholine Receptors

Dibutoline is a synthetic compound with anticholinergic activity, acting as an antagonist at muscarinic acetylcholine receptors. These receptors are part of the G-protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system, modulating a wide array of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways[1].

- M1, M3, and M5 receptors primarily couple through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations[2].
- M2 and M4 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3].

Understanding the interaction of **Dibutoline** with these receptor subtypes is crucial for elucidating its pharmacological profile and predicting its therapeutic and possible side effects. This guide provides the necessary in vitro tools to build this comprehensive profile.

Preliminary Considerations: Physicochemical Properties and Solution Preparation

Before initiating any biological assay, it is critical to understand the physicochemical properties of **Dibutoline** and to prepare stock solutions accurately.

Physicochemical Properties of Dibutoline

A summary of key physicochemical properties of **Dibutoline** is presented in Table 1. This information is essential for proper handling, storage, and preparation of the compound for in vitro assays.

Property	Value	Source
Molecular Formula	C ₁₅ H ₃₃ N ₂ O ₂ ⁺	[4]
Molecular Weight	273.43 g/mol	[4]
CAS Number	532-49-0 (sulfate)	[4]

Preparation of Dibutoline Stock Solutions

The solubility of a compound can significantly impact the accuracy and reproducibility of in vitro assays. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentration stock solutions of organic molecules[5][6].

Protocol for 10 mM **Dibutoline** Sulfate Stock Solution in DMSO:

- Objective: To prepare a 10 mM stock solution of **Dibutoline** sulfate in DMSO.
- Materials:
 - **Dibutoline** sulfate (ensure purity and proper storage)
 - Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
 - Sterile, amber glass vial or a vial protected from light
 - Calibrated analytical balance
 - Vortex mixer
- Procedure:
 1. Calculate the required mass of **Dibutoline** sulfate for the desired volume of 10 mM stock solution (Molecular Weight of **Dibutoline** ion is 273.43 molecular weight of the salt form you have).
 2. Weigh the calculated amount of **Dibutoline** sulfate and transfer it to the sterile vial.
 3. Add the appropriate volume of DMSO to the vial.
 4. Vortex the solution until the **Dibutoline** sulfate is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be necessary[7].
 5. Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Causality and Self-Validation:
 - Using anhydrous DMSO is crucial as water can affect the solubility of some compounds[3].
 - Storing in amber vials or protecting from light minimizes photodegradation.
 - Aliquoting the stock solution prevents degradation from multiple freeze-thaw cycles.
 - For cell-based assays, the final concentration of DMSO should typically not exceed 0.5% to avoid solvent-induced cytotoxicity[8]. Always include (media with the same final DMSO concentration as the highest test concentration) in your experiments.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. These assays are crucial for determining the binding of **Dibutoline** at each of the five muscarinic receptor subtypes (M1-M5).

Principle of Competitive Radioligand Binding

This assay measures the ability of an unlabeled compound (the "competitor," in this case, **Dibutoline**) to displace a radiolabeled ligand that has a high specificity for the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation.

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Workflow for Competitive Radioligand Binding Assay.

Experimental Protocol: Competitive Radioligand Binding Assay

- Objective: To determine the affinity (K_i) of **Dibutoline** for human M1, M2, M3, M4, and M5 muscarinic receptors.
- Materials:
 - Cell membranes prepared from cell lines stably expressing each human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
 - Radioligand: [^3H]-N-methylscopolamine ([^3H]-NMS), a non-selective muscarinic antagonist.
 - Non-specific binding control: Atropine (a high concentration, e.g., 1 μM).
 - **Dibutoline** sulfate stock solution (10 mM in DMSO).
 - Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4.
 - 96-well microplates.
 - Glass fiber filter mats (e.g., Whatman GF/C).
 - Cell harvester.
 - Scintillation counter and scintillation fluid.
- Procedure:
 1. Prepare serial dilutions of **Dibutoline** in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected K_d .
 2. In a 96-well plate, add in triplicate:
 - Total Binding: Assay buffer, [^3H]-NMS (at a concentration near its K_d), and cell membranes.
 - Non-specific Binding: Atropine (1 μM), [^3H]-NMS, and cell membranes.
 - Competition: **Dibutoline** dilutions, [^3H]-NMS, and cell membranes.
 3. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
 4. Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester.
 5. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
 6. Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 1. Calculate the specific binding by subtracting the non-specific binding from the total binding.
 2. Plot the percentage of specific binding against the logarithm of the **Dibutoline** concentration.
 3. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
 4. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where [L] is the concentration of the radioligand and K_d is its K_d .
- Causality and Self-Validation:
 - The use of a saturating concentration of a known antagonist (atropine) to define non-specific binding is crucial for accurate determination of specific binding.
 - Performing the assay at equilibrium is essential for the valid application of the Cheng-Prusoff equation.
 - Running the assay in triplicate for each concentration point ensures the robustness of the data.

Functional Assays: Assessing Antagonist Activity

Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist. These assays are essential for confirm functional antagonist at muscarinic receptors and for determining its potency (IC₅₀) in a cellular context.

Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

Principle: M1, M3, and M5 receptors couple to G α q/11, leading to an increase in intracellular calcium upon agonist stimulation[2]. This assay measure **Dibutoline** to inhibit the calcium influx induced by a muscarinic agonist, such as acetylcholine or carbachol. The change in intracellular calcium is mo calcium-sensitive fluorescent dye.

```
graph TD
    A[Calcium Mobilization Assay Workflow and Signaling Pathway]
    B[Experimental Protocol]
    C[Objective]
    D[Materials]
    E[Procedure]
    F[Data Analysis]
```

Calcium Mobilization Assay Workflow and Signaling Pathway.

Experimental Protocol:

- Objective: To determine the potency (IC₅₀) of **Dibutoline** in inhibiting agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.
- Materials:
 - CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
 - Calcium-sensitive dye (e.g., Fluo-4 AM).
 - Probenecid (to prevent dye leakage).
 - Muscarinic agonist: Acetylcholine or Carbachol.
 - **Dibutoline** stock solution.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - 96- or 384-well black-walled, clear-bottom microplates.
 - Fluorescence plate reader with kinetic reading capabilities and liquid handling.
- Procedure:
 1. Seed the cells in the microplates and allow them to adhere overnight.
 2. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
 3. Wash the cells with assay buffer to remove excess dye.
 4. Pre-incubate the cells with various concentrations of **Dibutoline** or vehicle for 15-30 minutes.
 5. Place the plate in the fluorescence reader and record a baseline fluorescence signal.
 6. Add a pre-determined concentration of the agonist (typically EC₅₀ to EC₈₀) and continue to record the fluorescence signal for 2-3 minutes.
- Data Analysis:
 1. The response is typically measured as the peak fluorescence intensity minus the baseline.
 2. Normalize the data to the response of the agonist in the absence of the antagonist (100%) and the basal fluorescence (0%).

3. Plot the percentage of inhibition against the logarithm of the **Dibutoline** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

- Causality and Self-Validation:

- The use of an appropriate agonist concentration (EC₅₀ to EC₈₀) ensures a robust and sensitive assay window for detecting antagonism.
- Pre-incubation with the antagonist allows it to reach equilibrium with the receptor before agonist stimulation.
- Including a positive control antagonist (e.g., atropine) validates the assay performance.

cAMP Inhibition Assay (for M2 and M4 Receptors)

Principle: M2 and M4 receptors couple to G α i/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels[3]. In this assay, cells are stimulated with forskolin to produce a measurable level of cAMP. The ability of a muscarinic agonist to inhibit this forskolin-induced cAMP production is determined. **Dibutoline's** antagonist activity is determined by its ability to reverse the agonist-induced inhibition of cAMP production.

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cAMP Inhibition Assay Workflow and Signaling Pathway.

Experimental Protocol:

- Objective: To determine the potency (IC₅₀) of **Dibutoline** in antagonizing the agonist-mediated inhibition of cAMP production in cells expressing M2 or M4 receptors.

- Materials:

- CHO or HEK293 cells stably expressing human M2 or M4 receptors.
- Forskolin.
- Muscarinic agonist (e.g., acetylcholine).
- **Dibutoline** stock solution.
- cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Procedure:

1. Seed the cells in a suitable microplate and culture overnight.
2. Pre-treat the cells with various concentrations of **Dibutoline** in the presence of a PDE inhibitor for 15-30 minutes.
3. Add the muscarinic agonist at its EC₅₀ to EC₈₀ concentration.
4. Immediately add forskolin (a concentration that gives a submaximal but robust cAMP signal, typically 1-10 μ M)[4].
5. Incubate for 15-30 minutes at 37°C.
6. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

- Data Analysis:

1. Generate a standard curve for cAMP.
2. Calculate the cAMP concentration for each sample.

3. Plot the cAMP concentration against the logarithm of the **Dibutoline** concentration and fit the data to determine the IC50 value.

- Causality and Self-Validation:
 - The use of a PDE inhibitor is essential to prevent the rapid degradation of cAMP and ensure a stable and measurable signal.
 - Optimizing the forskolin concentration is critical to achieve a suitable assay window.
 - A known M2/M4 antagonist, such as AF-DX 116, should be used as a positive control.

In Vitro Safety and Toxicity Profiling

Assessing the potential for off-target effects and general cytotoxicity is a critical component of early drug development.

General Cytotoxicity Assays

Principle: These assays assess the overall health of cells after exposure to a test compound. The MTT assay measures mitochondrial reductase activity and the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.

Experimental Protocol (MTT Assay):

- Objective: To evaluate the cytotoxic effect of **Dibutoline** on a relevant cell line (e.g., the host cell line used in the functional assays).
- Materials:
 - Selected cell line (e.g., HEK293 or CHO).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - 96-well plates.
 - Absorbance plate reader.
- Procedure:
 1. Seed cells in a 96-well plate and allow them to attach overnight.
 2. Treat the cells with a range of concentrations of **Dibutoline** for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
 3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
 4. Add the solubilization buffer to dissolve the formazan crystals.
 5. Measure the absorbance at a wavelength of approximately 570 nm.
- Data Analysis:
 1. Normalize the absorbance values to the vehicle control (100% viability).
 2. Plot the percentage of cell viability against the logarithm of the **Dibutoline** concentration to determine the CC50 (50% cytotoxic concentration).

hERG Safety Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel leads to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the effect of new chemical entities on the hERG channel is a critical step in drug development. This is typically done using automated patch-clamp electrophysiology.

This specialized assay is often conducted by contract research organizations (CROs) but the general principle is as follows:

- Objective: To determine the IC50 of **Dibutoline** for the hERG potassium channel.
- Methodology: Automated patch-clamp systems are used to measure the hERG current in a cell line stably expressing the hERG channel (e.g., HEK) exposed to increasing concentrations of **Dibutoline**, and the inhibition of the hERG current is quantified.
- Data Interpretation: The IC50 value for hERG inhibition is a critical parameter. A large therapeutic window between the on-target potency and the hERG inhibition is desired to minimize the risk of cardiotoxicity.

Data Summary and Interpretation

The data generated from these assays should be compiled to create a comprehensive in vitro bioactivity profile of **Dibutoline**.

Assay	Receptor Subtype	Parameter	Expected Outcome for a Antagonist
Radioligand Binding	M1, M2, M3, M4, M5	Ki (nM)	Low nanomolar Ki values indicate high binding affinity. The relative Ki values across subtypes reveal the selectivity profile.
Calcium Mobilization	M1, M3, M5	IC50 (nM)	Potent inhibition of agonist-induced calcium flux, with low nanomolar IC50 values.
cAMP Inhibition	M2, M4	IC50 (nM)	Reversal of agonist-induced cAMP production, with low nanomolar IC50 values.
Cytotoxicity (MTT/LDH)	N/A	CC50 (µM)	A high CC50 value (typically >100 µM) indicates low general cytotoxicity.
hERG Safety	hERG Channel	IC50 (µM)	A high IC50 value (typically >30-fold window over the therapeutic concentration) is desired to minimize the risk of cardiotoxicity.

Reference Compound Data:

The following table provides expected potency values for well-characterized muscarinic antagonists that can be used as controls in the assays.

Compound	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)	Selectivity
Atropine	~1-2	~3-4	~2-4	~1-2	~3	Non-selective
Pirenzepine	~15	~300	~100	~50	~200	M1-selective
AF-DX 116	~200	~40	~400	~150	~500	M2-selective
4-DAMP	~1	~10	~0.5	~5	~2	M3-selective

Note: The exact values can vary depending on the experimental conditions and the source of the data.

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